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Abstract

1-Fluorooctane, a saturated long-chain monofluoroalkane, possesses a unique combination of
properties derived from the strong carbon-fluorine bond. This technical guide provides an in-
depth analysis of its reactivity and chemical stability, offering valuable insights for its application
in research and development, particularly in the fields of medicinal chemistry and material
science. The document outlines key synthetic routes, details its participation in notable
chemical transformations, and discusses its inherent stability. All quantitative data is presented
in structured tables for ease of reference, and detailed experimental protocols for key reactions
are provided. Furthermore, reaction mechanisms and experimental workflows are visualized
using logical diagrams to facilitate a deeper understanding of the chemical processes.

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of
modern drug discovery and material science. The unique properties of the fluorine atom, such
as its high electronegativity, small size, and the exceptional strength of the carbon-fluorine (C-
F) bond, can profoundly influence a molecule's physical, chemical, and biological properties. 1-
Fluorooctane (CHs(CHz)7F) serves as a fundamental building block and a model compound
for understanding the behavior of monofluorinated aliphatic chains. Its hydrophobic octyl
backbone combined with the polar C-F bond results in a molecule with distinct characteristics.
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This guide aims to provide a comprehensive overview of the reactivity and chemical stability of
1-fluorooctane, tailored for professionals in the chemical and pharmaceutical sciences.

Physicochemical Properties

1-Fluorooctane is a colorless liquid at room temperature, characterized by its hydrophobicity
and solubility in common organic solvents.[1] The presence of the fluorine atom significantly
influences its physical properties compared to its non-fluorinated analogue, octane.

Table 1: Physical and Chemical Properties of 1-Fluorooctane

Property Value Reference(s)
Molecular Formula CsH17F [2]
Molecular Weight 132.22 g/mol [2]
CAS Number 463-11-6 [2]
Boiling Point 142-146 °C [3]
Melting Point -64 °C [4]
Density 0.814 g/mL at 25 °C [3]
Refractive Index (n20/D) 1.396 [3]
Flash Point 42 °C (107.6 °F) [3]
Enthalpy of Combustion

T -5318.00 kJ/mol [5]
(AcH°liquid)
Enthalpy of Vaporization

44.1 kJ/mol at 322 K [6]
(AvapH®)
) ] = -218 ppm (relative to

19F NMR Chemical Shift [718]

CFCls)

Synthesis of 1-Fluorooctane

The synthesis of 1-fluorooctane can be achieved through several methods, primarily involving
the introduction of a fluorine atom onto the octyl chain. Common strategies include nucleophilic
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substitution from a suitable precursor, such as an alcohol or an alkyl halide.

Fluorination of 1-Octanol using Diethylaminosulfur
Trifluoride (DAST)

A widely used method for the conversion of primary alcohols to alkyl fluorides is the use of

diethylaminosulfur trifluoride (DAST). This reagent provides a relatively mild and efficient route

to 1-fluorooctane from 1-octanol.

Experimental Protocol:

To a solution of 1-octanol (1.0 equivalent) in anhydrous dichloromethane (20 volumes) in a
dry flask under an inert atmosphere (e.g., argon or nitrogen), the solution is cooled to -78 °C.

Diethylaminosulfur trifluoride (DAST) (1.2 equivalents) is added dropwise to the cooled
solution with vigorous stirring.[9]

The reaction mixture is allowed to stir at -78 °C for 30 minutes and then slowly warmed to
room temperature over 2 hours.[1]

The reaction progress is monitored by thin-layer chromatography (TLC).

Upon completion, the reaction is carefully quenched by the slow addition of a saturated
agueous solution of sodium bicarbonate.

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,
filtered, and concentrated under reduced pressure.

The crude product is purified by column chromatography on silica gel to yield 1-
fluorooctane.

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/product/b1361355?utm_src=pdf-body
https://www.chem.ox.ac.uk/article/a-new-route-to-nucleophilic-substitution-with-potassium-fluoride
https://www.benchchem.com/pdf/Deoxofluorination_A_Comparative_Guide_to_Oxalyl_Fluoride_Derived_Methods_and_DAST.pdf
https://www.benchchem.com/product/b1361355?utm_src=pdf-body
https://www.benchchem.com/product/b1361355?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1361355?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Synthesis of 1-Fluorooctane from 1-Octanol using DAST
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Caption: Workflow for the synthesis of 1-fluorooctane from 1-octanol.

Nucleophilic Substitution of 1-Bromooctane with
Potassium Fluoride

Another common approach is the halogen exchange (Halex) reaction, where a more reactive
halogen, such as bromine, is displaced by fluoride. This reaction is often facilitated by a phase-
transfer catalyst to enhance the solubility and reactivity of the fluoride salt.
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Experimental Protocol:

¢ A mixture of 1-bromooctane (1.0 equivalent), spray-dried potassium fluoride (2.0-3.0
equivalents), and a phase-transfer catalyst (e.g., a quaternary ammonium salt like
tetrabutylammonium bromide, 0.1 equivalents) is prepared in a suitable aprotic solvent (e.g.,
acetonitrile or DMF).

o The reaction mixture is heated to reflux with vigorous stirring for several hours to days.
e The progress of the reaction is monitored by gas chromatography (GC) or TLC.

e Upon completion, the reaction mixture is cooled to room temperature and filtered to remove
the inorganic salts.

e The filtrate is washed with water to remove the solvent and any remaining salts.

e The organic layer is dried over a suitable drying agent (e.g., anhydrous magnesium sulfate),
filtered, and the solvent is removed by distillation.

o The crude 1-fluorooctane is then purified by fractional distillation.

Chemical Reactivity

The reactivity of 1-fluorooctane is dominated by the strong C-F bond, which is generally
unreactive towards many common reagents. However, under specific conditions, the C-F bond
can be cleaved.

C-F Bond Cleavage with Grighard Reagents

A notable reaction of 1-fluorooctane is its ability to undergo C-F bond cleavage when treated
with certain Grignard reagents, such as phenylmagnesium chloride. This reaction is
unexpected as primary alkyl fluorides are typically resistant to nucleophilic attack.

Experimental Protocol (based on Matsubara et al., 2009):

e To a solution of 1-fluorooctane (1.0 equivalent) in an anhydrous ether solvent (e.g., THF or
diethyl ether) under an inert atmosphere, a solution of phenylmagnesium chloride (2.0-3.0
equivalents) in the same solvent is added.
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The reaction mixture is heated at reflux for several hours.
The reaction is monitored by GC-MS for the formation of n-octylbenzene.

After completion, the reaction is cooled in an ice bath and quenched by the slow addition of a
saturated aqueous solution of ammonium chloride.

The mixture is extracted with diethyl ether.

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,
and concentrated under reduced pressure.

The product, n-octylbenzene, is purified by column chromatography.

Reaction of 1-Fluorooctane with Phenylmagnesium Chloride

Proposed Mechanism

CHs3(CH2)7F CeHsMgCl (1—Fluorooctane + PhMgCD

+ PhMgCl

Reflux in Ether) oordination

CH3(CH2)7CeHs MgFCI ([R-F-Mg-Ph] Complex)

Concerted C-C bond formation
and C-F bond cleayage

(Four—membered Transition State)

(n-Octylbenzene + MgFCD

Click to download full resolution via product page
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Caption: Reaction of 1-fluorooctane with phenylmagnesium chloride.

Reaction with Trimethylsilyl lodide

1-Fluorooctane reacts with trimethylsilyl iodide (TMSI) to yield 1-iodooctane. This reaction
proceeds via a halogen exchange mechanism.

Experimental Protocol (based on Friedrich & De Lucca, 1982):

e To a stirred solution of 1-fluorooctane (1.0 equivalent) in a dry, inert solvent such as
chloroform or dichloromethane, trimethylsilyl iodide (1.1 equivalents) is added at room
temperature under an inert atmosphere.

e The reaction mixture is stirred for a specified period, and the progress is monitored by H
NMR or GC.

» Upon completion, the volatile components (including the solvent and trimethylsilyl fluoride
byproduct) are removed under reduced pressure.

The resulting crude 1-iodooctane can be purified by distillation.

Chemical Stability

The chemical stability of 1-fluorooctane is a direct consequence of the strength of the carbon-
fluorine bond.

Bond Strength

The C-F bond is the strongest single bond in organic chemistry, with a bond dissociation
energy (BDE) significantly higher than other carbon-halogen bonds. For instance, the BDE of
the C-F bond in fluoromethane is approximately 115 kcal/mol (481 kJ/mol), compared to 83.7
kcal/mol for C-Cl, 72.1 kcal/mol for C-Br, and 57.6 kcal/mol for C-1.[10] This high bond energy
imparts exceptional thermal and chemical stability to fluoroalkanes.[9]

Table 2: Carbon-Halogen Bond Dissociation Energies in CH3-X
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Bond Bond Dissociation Energy (kcal/mol)
C-F 115

C-Cl 83.7

C-Br 72.1

C-l 57.6

C-H 104.9

(Data from Wikipedia, referencing the CRC Handbook of Chemistry and Physics)[10]

Hydrolytic Stability

Due to the strength and low polarity of the C-F bond, 1-fluorooctane is highly resistant to
hydrolysis under both acidic and basic conditions. Unlike other haloalkanes, fluoroalkanes do
not readily undergo nucleophilic substitution with water.[11][12] This inertness makes them
stable in aqueous environments, a property that is highly desirable in many applications,
including in drug development where metabolic stability is crucial.

Thermal Stability

1-Fluorooctane exhibits high thermal stability. Significant thermal energy is required to induce
homolytic cleavage of the C-F bond. This property makes it suitable for applications that may
involve elevated temperatures.

Applications in Research and Development

While specific, large-scale industrial applications of 1-fluorooctane are not widely
documented, its properties make it a valuable tool in several areas of research.

¢ Model Compound: It serves as a model compound for studying the effects of
monofluorination on the properties of long alkyl chains.

e 19F NMR Internal Standard: Due to its simple 1°F NMR spectrum (a triplet of triplets), 1-
fluorooctane has the potential to be used as an internal standard for quantitative 1°F NMR
spectroscopy, provided its chemical shift does not overlap with the signals of the analyte.[7]
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e Precursor in Organic Synthesis: As demonstrated by its reactivity, it can be a precursor for
the synthesis of other octyl-containing compounds.

Conclusion

1-Fluorooctane is a chemically robust molecule characterized by the exceptional strength of
its carbon-fluorine bond. This stability makes it largely unreactive under common laboratory
conditions, particularly towards hydrolysis. However, specific reagents like phenylmagnesium
chloride and trimethylsilyl iodide can induce C-F bond cleavage, highlighting its potential as a
synthetic intermediate. Its well-defined physicochemical properties and predictable stability
make it a valuable compound for fundamental research and a potential building block in the
design of more complex fluorinated molecules for the pharmaceutical and materials science
industries. This guide provides the foundational knowledge required for researchers and drug
development professionals to effectively utilize and understand the chemical behavior of 1-
fluorooctane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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